Vonafexor

Description

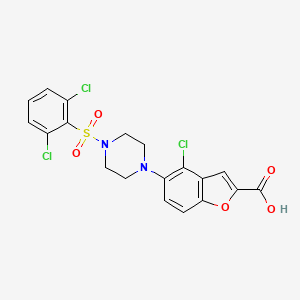

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGQSYUNOIJBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192171-69-9 | |

| Record name | Vonafexor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192171699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VONAFEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG6DG6A1UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vonafexor's Mechanism of Action in Hepatocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vonafexor (EYP001) is a potent and selective, non-steroidal, non-bile acid farnesoid X receptor (FXR) agonist under investigation for the treatment of metabolic liver diseases such as non-alcoholic steatohepatitis (NASH). As a key regulator of bile acid, lipid, and glucose homeostasis, FXR represents a prime therapeutic target. This technical guide delineates the molecular mechanism of this compound in hepatocytes, focusing on its engagement with the FXR signaling pathway and subsequent downstream effects on gene expression, metabolism, and inflammation. The information presented herein is a synthesis of preclinical and clinical data, intended to provide a comprehensive resource for researchers and professionals in the field of drug development.

Introduction to this compound and the Farnesoid X Receptor (FXR)

This compound is a synthetic, orally bioavailable small molecule that acts as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the liver, intestine, and kidneys. FXR is a critical sensor for bile acids, the natural ligands that activate it. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. This intricate regulatory network governs a wide array of metabolic processes, making FXR an attractive target for therapeutic intervention in liver and metabolic diseases. This compound's non-bile acid structure and high selectivity for FXR are designed to optimize therapeutic efficacy while potentially mitigating side effects associated with first-generation FXR agonists.[1]

Core Mechanism of Action in Hepatocytes

In hepatocytes, this compound's primary mechanism of action is the activation of FXR, which initiates a cascade of transcriptional events that collectively contribute to the restoration of metabolic homeostasis. The key effects of this compound in the liver can be categorized into three main areas: regulation of bile acid metabolism, modulation of lipid and glucose metabolism, and anti-inflammatory effects.

Regulation of Bile Acid Homeostasis

A central role of FXR activation is the tight regulation of intracellular bile acid concentrations to prevent their cytotoxic accumulation. This compound mimics the action of endogenous bile acids by activating FXR, leading to:

-

Induction of Small Heterodimer Partner (SHP): Activated FXR robustly induces the expression of SHP (encoded by the NR0B2 gene), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, acts as a transcriptional repressor of several key genes, most notably CYP7A1.

-

Repression of Cholesterol 7α-hydroxylase (CYP7A1): CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. By inducing SHP, which inhibits the transcriptional activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α) on the CYP7A1 promoter, this compound effectively suppresses bile acid synthesis.

-

Upregulation of Bile Salt Export Pump (BSEP): FXR activation directly upregulates the expression of the Bile Salt Export Pump (ABCB11), a canalicular transporter responsible for the efflux of bile acids from hepatocytes into the bile. This enhances the clearance of bile acids from the liver.

Modulation of Lipid and Glucose Metabolism

Dysregulated lipid metabolism is a hallmark of NASH. This compound, through FXR activation, exerts beneficial effects on hepatic lipid and glucose homeostasis.

-

Inhibition of Lipogenesis: FXR activation has been shown to suppress de novo lipogenesis. One key mechanism involves the SHP-mediated inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenic genes, including fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).[2][3] By downregulating SREBP-1c, this compound reduces the synthesis of fatty acids and triglycerides in hepatocytes.[4][5]

-

Impact on Glucose Metabolism: FXR plays a role in regulating glucose metabolism, although the mechanisms are complex. FXR activation has been linked to both the suppression of gluconeogenesis and the promotion of glycogen synthesis, contributing to improved glucose control.

Anti-inflammatory Effects

Chronic inflammation is a key driver of liver injury and fibrosis in NASH. This compound exhibits anti-inflammatory properties in hepatocytes through the modulation of key inflammatory signaling pathways.

-

Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a central transcription factor that orchestrates the inflammatory response by inducing the expression of pro-inflammatory cytokines and chemokines.[6][7] Activated FXR has been shown to antagonize NF-κB signaling.[8][9] This can occur through several mechanisms, including the physical interaction of FXR with NF-κB components, thereby preventing their binding to DNA, and the induction of SHP, which can also inhibit NF-κB activity.[8][9] By suppressing the NF-κB pathway, this compound can reduce the production of inflammatory mediators in the liver.[10]

Quantitative Data from Clinical and Preclinical Studies

While specific in vitro potency data such as EC50 values for this compound in primary human hepatocytes are not publicly available, the LIVIFY Phase IIa clinical trial provides valuable quantitative insights into its efficacy in patients with NASH.[11]

Table 1: Key Efficacy Endpoints from the LIVIFY Phase IIa Trial (Part B, 12 Weeks) [11][12][13]

| Endpoint | Placebo (n=32) | This compound 100 mg QD (n=32) | This compound 200 mg QD (n=32) |

| Absolute Change in Liver Fat Content (LFC) from Baseline (MRI-PDFF) | -2.3% (0.9 SE) | -6.3% (0.9 SE) | -5.4% (0.9 SE) |

| Relative Reduction in LFC from Baseline | 10.6% | 30.5% | 25.3% |

| Patients with >30% Relative LFC Reduction | 12.5% | 50.0% | 39.3% |

| Change in Alanine Aminotransferase (ALT) (U/L) | - | Significant Reduction | Significant Reduction |

| Change in Gamma-Glutamyl Transferase (GGT) (U/L) | - | Significant Reduction | Significant Reduction |

Data presented as least-square mean (standard error) unless otherwise specified. QD: once daily.

Experimental Protocols

This section outlines the general methodologies employed in the preclinical and clinical evaluation of this compound's mechanism of action.

In Vitro FXR Transactivation Assay

Objective: To determine the agonist activity of this compound on the Farnesoid X Receptor.

Methodology:

-

Cell Culture: Human embryonic kidney 293 (HEK293T) or human hepatoma (HepG2) cells are commonly used.[14][15] Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Transfection: Cells are transiently transfected with expression vectors for human FXR and its heterodimeric partner RXR. A reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene is also co-transfected. A constitutively expressed Renilla luciferase vector is often included for normalization of transfection efficiency.[14]

-

Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a known FXR agonist (e.g., GW4064) as a positive control for 18-24 hours.

-

Luciferase Assay: Cell lysates are assayed for firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. Dose-response curves are generated, and EC50 values are determined using non-linear regression analysis.

Gene Expression Analysis in Primary Human Hepatocytes

Objective: To evaluate the effect of this compound on the expression of FXR target genes.

Methodology:

-

Hepatocyte Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates. Cells are allowed to acclimate before treatment.

-

Compound Treatment: Hepatocytes are treated with this compound at various concentrations for a specified period (e.g., 24-48 hours).

-

RNA Isolation: Total RNA is isolated from the treated cells using a suitable RNA extraction kit.

-

Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The expression levels of target genes (e.g., NR0B2 (SHP), ABCB11 (BSEP), CYP7A1) and a housekeeping gene (e.g., GAPDH) are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct method, normalizing to the housekeeping gene and comparing to vehicle-treated control cells.

LIVIFY Clinical Trial Methodology (Liver Fat Quantification)

Objective: To assess the efficacy of this compound in reducing liver fat content in patients with NASH.

Methodology:

-

Patient Population: The trial enrolled patients with F2-F3 NASH.[16]

-

Study Design: A randomized, double-blind, placebo-controlled Phase IIa trial.[11] Patients were randomized to receive once-daily doses of this compound (100 mg or 200 mg) or placebo for 12 weeks.[16]

-

Primary Endpoint Measurement (MRI-PDFF):

-

Image Acquisition: Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) was used to quantify liver fat content at baseline and at the end of the treatment period.[11] This technique involves acquiring a multi-echo gradient echo sequence to separate the signals from water and fat protons.[17][18]

-

Image Analysis: Specialized software is used to process the MRI data and generate a PDFF map of the entire liver. Regions of interest (ROIs) are drawn in multiple liver segments to obtain an average PDFF value for the whole liver, expressed as a percentage.[19]

-

-

Secondary Endpoint Measurement (Liver Enzymes):

Conclusion

This compound's mechanism of action in hepatocytes is centered on its potent and selective agonism of the Farnesoid X Receptor. This leads to a coordinated transcriptional response that favorably modulates bile acid homeostasis, lipid metabolism, and inflammatory signaling. Clinical data from the LIVIFY trial have demonstrated this compound's ability to significantly reduce liver fat content and improve liver enzyme levels in patients with NASH. These findings underscore the therapeutic potential of this compound as a treatment for metabolic liver diseases and provide a strong rationale for its continued development. Further research into the nuanced aspects of this compound-mediated FXR activation will continue to refine our understanding of its therapeutic effects.

References

- 1. This compound series – ENYO Pharma [enyopharma.com]

- 2. The role of SREBP-1c in nutritional regulation of lipogenic enzyme gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. SREBP-1c and lipogenesis in the liver: an update1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. advances.umw.edu.pl [advances.umw.edu.pl]

- 7. biorxiv.org [biorxiv.org]

- 8. Farnesoid X receptor antagonizes NF-κB in hepatic inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FXR activation suppresses NF-κB signaling, proliferation and migration in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Sophocarpine Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy [frontiersin.org]

- 11. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. physiciansweekly.com [physiciansweekly.com]

- 14. researchgate.net [researchgate.net]

- 15. signosisinc.com [signosisinc.com]

- 16. scribd.com [scribd.com]

- 17. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for measuring intrahepatic triglyceride content in adults with non-alcohol fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MRI and MRE for non-invasive quantitative assessment of hepatic steatosis and fibrosis in NAFLD and NASH: Clinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. gut.bmj.com [gut.bmj.com]

Vonafexor: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid, selective farnesoid X receptor (FXR) agonist currently under clinical investigation for the treatment of metabolic and fibrotic diseases, primarily those affecting the liver and kidneys.[1][2][3] Initially explored as an antidiabetic molecule, its potent anti-inflammatory and anti-fibrotic properties have shifted its development focus towards conditions such as Metabolic Dysfunction-Associated Steatohepatitis (MASH), Chronic Kidney Disease (CKD), and the rare genetic disorder Alport syndrome.[4][5] This document provides a comprehensive technical overview of this compound, including its discovery, chemical properties, mechanism of action, and a detailed summary of key preclinical and clinical findings. While the precise chemical synthesis route for this compound is proprietary and not publicly disclosed, this guide consolidates available data on its development and experimental protocols to serve as a valuable resource for the scientific community.

Discovery and Development

This compound (also known as EYP001) was identified as a potent and selective FXR agonist through a collaborative effort involving Edelris, INSERM, and Poxel.[4] The initial medicinal chemistry program was aimed at discovering novel treatments for diabetes.[4] However, subsequent research revealed its significant impact on the hepatitis B virus (HBV) DNA and viral antigen production, highlighting its broader therapeutic potential.[4]

The development of this compound was later advanced by ENYO Pharma, which is currently conducting clinical trials for diseases involving impaired kidney function, such as Alport syndrome and CKD, as well as for MASH (formerly NASH).[1][2] this compound is noted for its unique chemical structure, which differs from other FXR agonists and is believed to induce a distinct set of target genes.[2] It has been granted Orphan Drug Designation by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of Alport syndrome.[5][6]

Chemical Properties and Synthesis

This compound is a small molecule with the following chemical identifiers:

| Property | Value |

| IUPAC Name | 4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid |

| CAS Number | 1192171-69-9[7] |

| Molecular Formula | C₁₉H₁₅Cl₃N₂O₅S[8][9] |

| Molecular Weight | 489.75 g/mol [9] |

| Modality | Small Molecule[10] |

(Image Source: PubChem CID 67202717)

Chemical Synthesis:

The detailed synthetic route for this compound is not publicly available and is considered proprietary information. Medicinal chemistry programs for such molecules typically involve hit-to-lead optimization and the synthesis of focused compound libraries to establish structure-activity relationships (SAR) and refine the pharmacological profile for efficacy and safety.[4]

Mechanism of Action: FXR Agonism

This compound exerts its therapeutic effects by selectively activating the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, kidneys, and gut.[1][2] FXR is a key regulator of a multitude of biological processes, including bile acid homeostasis, lipid and glucose metabolism, inflammation, and fibrosis.[2]

Upon activation by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.

Key pathways influenced by FXR activation include:

-

Bile Acid Synthesis: FXR activation in the intestine induces the expression of Fibroblast Growth Factor 15/19 (FGF15/19), which travels to the liver and represses the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[11] This feedback loop is crucial for preventing the accumulation of cytotoxic levels of bile acids.

-

Lipid Metabolism: FXR activation helps to decrease triglyceride levels by repressing the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key lipogenic transcription factor, and increasing the expression of genes involved in fatty acid β-oxidation, such as PPARα.[12]

-

Glucose Metabolism: FXR plays a role in regulating hepatic glucose production. Its activation can improve insulin sensitivity and glucose tolerance.[12][13]

-

Anti-inflammatory and Anti-fibrotic Effects: FXR activation can suppress inflammatory pathways, such as those mediated by NF-κB, and has been shown to prevent and resolve liver fibrosis.[14]

Preclinical Studies

This compound has demonstrated significant efficacy in multiple preclinical animal models of kidney disease.

| Model | Key Findings | Reference |

| Severe Alport Syndrome Mouse Model | Strongly improved kidney morphology and remodeling.Improved renal function. | [1][2] |

| Severe Chronic Kidney Disease (CKD) Mouse Model | Strong and significant curative effect on kidney biology after 3 weeks.Improved kidney morphology, remodeling, renal interstitial fibrosis, and inflammation.Beneficial effect was unique compared to other FXR agonists and higher than Losartan. | [1][2] |

Experimental Workflow: Preclinical Animal Study

The general workflow for these preclinical assessments involves treating diseased animal models with this compound and evaluating changes in kidney health through various analyses.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. This compound series – ENYO Pharma [enyopharma.com]

- 3. Pipeline – ENYO Pharma [enyopharma.com]

- 4. Medicinal chemistry - Edelris [edelris.com]

- 5. biospace.com [biospace.com]

- 6. ENYO Pharma Announces a €39 Million Series C Financing and FDA Clearance to Advance this compound in a Phase 2 Clinical Trial for Patients With Alport Syndrome - 뉴스와이어 [newswire.co.kr]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | C19H15Cl3N2O5S | CID 67202717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Differential regulation of bile acid homeostasis by the farnesoid X receptor in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biospace.com [biospace.com]

Vonafexor: A Deep Dive into its Molecular Landscape and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vonafexor (also known as EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the farnesoid X receptor (FXR), a critical regulator of bile acid, lipid, and glucose metabolism.[1] As a highly selective and potent activator of FXR, this compound has emerged as a promising therapeutic candidate for a range of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH), chronic kidney disease (CKD), and Alport syndrome.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Molecular Structure and Physicochemical Properties

This compound is a small molecule with a distinct chemical architecture that differentiates it from other FXR agonists.[1] Its systematic IUPAC name is 4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid.[3]

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅Cl₃N₂O₅S | [3] |

| Molecular Weight | 489.8 g/mol | [3] |

| IUPAC Name | 4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid | [3] |

| CAS Number | 1192171-69-9 | [3] |

| Physical State | Solid | |

| Solubility | Soluble in DMSO, not in water | [4] |

| Melting Point | Data not available | |

| pKa | Data not available |

Mechanism of Action: A Selective FXR Agonist

This compound exerts its therapeutic effects by selectively binding to and activating the farnesoid X receptor (FXR), a nuclear receptor predominantly expressed in the liver, intestine, and kidneys.[1] FXR plays a pivotal role in maintaining metabolic homeostasis. Upon activation by its natural ligands, bile acids, or synthetic agonists like this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[5]

This compound's activation of FXR leads to a cascade of downstream effects that contribute to its therapeutic efficacy. These include:

-

Regulation of Bile Acid Synthesis and Transport: FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. It also promotes bile acid efflux from hepatocytes by upregulating the expression of transporters like the bile salt export pump (BSEP).[6]

-

Anti-inflammatory and Anti-fibrotic Effects: this compound has demonstrated potent anti-inflammatory and anti-fibrotic properties in preclinical models.[2] This is achieved through the modulation of various signaling pathways involved in inflammation and fibrosis.

-

Metabolic Regulation: FXR activation influences glucose and lipid metabolism, contributing to improved insulin sensitivity and reduced hepatic fat accumulation.[1]

Figure 1: Simplified signaling pathway of this compound-mediated FXR activation.

In Vitro and In Vivo Efficacy

This compound has demonstrated significant efficacy in various preclinical and clinical studies.

Table 2: In Vitro FXR Activation

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC₅₀ | Data not available | - | - |

While specific EC₅₀ values are not publicly available, in vitro studies have confirmed this compound as a highly selective FXR agonist.[7]

Preclinical Studies in Kidney Disease

Preclinical studies in mouse models of severe chronic kidney disease (CKD) and Alport syndrome have shown that this compound treatment leads to significant improvements in kidney morphology, remodeling, and function.[1] These studies have highlighted its potent anti-fibrotic and anti-inflammatory effects in the kidneys.[2]

Experimental Protocol: this compound in a Mouse Model of Chronic Kidney Disease

A key preclinical study investigating the efficacy of this compound in a CKD mouse model could follow a protocol similar to this:

-

Animal Model: Male C57BL/6J mice, 8-10 weeks old, are subjected to unilateral ureteral obstruction (UUO) to induce renal interstitial fibrosis, a hallmark of CKD. A sham-operated group serves as the control.

-

Treatment: Starting one day after UUO surgery, mice are orally administered either vehicle (e.g., 0.5% carboxymethylcellulose) or this compound at a specified dose (e.g., 10 mg/kg/day) for a period of 7 to 14 days.

-

Endpoint Analysis:

-

Histology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome and Sirius red to assess the degree of interstitial fibrosis.

-

Immunohistochemistry: Kidney sections are stained for markers of fibrosis (e.g., α-smooth muscle actin, collagen I) and inflammation (e.g., F4/80 for macrophages).

-

Gene Expression Analysis: RNA is extracted from kidney tissue, and quantitative real-time PCR is performed to measure the expression of genes involved in fibrosis (e.g., Tgf-β1, Col1a1) and inflammation (e.g., Tnf-α, Il-6).

-

Biochemical Analysis: Serum creatinine and blood urea nitrogen (BUN) levels are measured to assess renal function.

-

Figure 2: General workflow for a preclinical study of this compound in a CKD mouse model.

Clinical Trials in NASH: The LIVIFY Study

The LIVIFY study, a Phase IIa clinical trial, evaluated the safety and efficacy of this compound in patients with NASH and liver fibrosis.[8] The trial demonstrated that once-daily oral administration of this compound led to significant reductions in liver fat content, a key marker of NASH severity.[9]

Table 3: Key Efficacy Results from the LIVIFY Phase IIa Trial (12 Weeks)

| Treatment Group | Mean Absolute Reduction in Liver Fat Content | Mean Relative Reduction in Liver Fat Content | Reference |

| Placebo | 2.3% | 10.6% | [5][9] |

| This compound 100mg QD | 6.3% | 30.5% | [5][9] |

| This compound 200mg QD | 5.4% | 25.3% | [5][9] |

Beyond its effects on liver fat, the LIVIFY trial also showed that this compound treatment resulted in improvements in liver enzymes and kidney function.[5][8]

Pharmacokinetics

While detailed human pharmacokinetic parameters for this compound are not extensively published, it is known to be an orally bioavailable compound.[4]

Table 4: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Condition | Reference |

| Cmax | Data not available | - | |

| Tmax | Data not available | - | |

| AUC | Data not available | - | |

| Half-life | Data not available | - |

Safety and Tolerability

Clinical trials have shown that this compound is generally well-tolerated.[7][10] The most commonly reported adverse event is mild to moderate pruritus (itching), which is a known class effect of FXR agonists.[10]

Conclusion

This compound is a promising, selective FXR agonist with a unique molecular profile and demonstrated efficacy in preclinical models of kidney disease and clinical trials for NASH. Its ability to modulate key metabolic and inflammatory pathways underscores its therapeutic potential for a range of challenging diseases. Further research and ongoing clinical development will continue to elucidate the full scope of this compound's utility in the clinical setting.

References

- 1. This compound series – ENYO Pharma [enyopharma.com]

- 2. ENYO Pharma announces a €39 million Series C financing and FDA clearance to advance this compound in a Phase 2 clinical trial for patients with Alport syndrome – ENYO Pharma [enyopharma.com]

- 3. This compound | C19H15Cl3N2O5S | CID 67202717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Farnesoid X receptor agonist for the treatment of chronic hepatitis B: A safety study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enyopharma.com [enyopharma.com]

- 9. ENYO Pharma’s this compound meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]

- 10. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

Vonafexor Target Engagement in Renal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR) currently under investigation for the treatment of renal diseases, including Chronic Kidney Disease (CKD) and Alport Syndrome[1][2]. FXR is a nuclear receptor highly expressed in the liver, intestine, and kidneys, where it acts as a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways[1][2]. In the kidney, FXR is predominantly found in the proximal tubules and to a lesser extent in the loops of Henle[3]. Activation of FXR in renal cells has been shown to exert protective effects against kidney injury by mitigating inflammation, oxidative stress, and fibrosis[1][4][5]. This technical guide provides a detailed overview of this compound's target engagement in renal cells, summarizing available data, outlining key experimental protocols for its assessment, and visualizing the underlying signaling pathways.

Mechanism of Action in Renal Cells

As a potent and selective FXR agonist, this compound binds to and activates FXR in renal tubular epithelial cells. This ligand-activated transcription factor then forms a heterodimer with the Retinoid X Receptor (RXR). The this compound-FXR/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various cellular processes, leading to an anti-fibrotic and anti-inflammatory response.

Preclinical studies in mouse models of CKD and Alport syndrome have demonstrated that this compound confers significant therapeutic benefits. Treatment with this compound resulted in improved kidney morphology and remodeling, and a reduction in renal interstitial fibrosis and inflammation[2]. These effects were found to be superior to those of other FXR agonists and the standard-of-care, Losartan, in a head-to-head comparison in a severe CKD mouse model[2].

Quantitative Data on Target Engagement

While specific binding affinity data such as Ki and EC50 values for this compound are not publicly available, its high selectivity for FXR over other nuclear receptors has been noted[2]. The downstream effects of this target engagement have been quantified in both preclinical and clinical settings.

Preclinical Evidence of Target Engagement

In preclinical mouse models of CKD, RT-PCR analysis confirmed that this compound treatment leads to the activation of downstream FXR target genes[3]. The expression of Organic Solute Transporter alpha and beta (OSTα and OSTβ), two known FXR target genes, was shown to be significantly reduced in the remnant kidneys of nephrectomized mice, and this reduction was counteracted by this compound treatment[3].

Clinical Evidence of Renal Function Improvement

A phase 2a clinical trial in patients with non-alcoholic steatohepatitis (NASH), the LIVIFY study, provided clinical evidence of this compound's positive impact on renal function. After 12 weeks of treatment, patients receiving this compound showed a statistically significant improvement in their estimated Glomerular Filtration Rate (eGFR), a key indicator of kidney function[2][6][7][8][9][10][11].

| Parameter | This compound Treatment Group | Placebo Group | Reference |

| Mean change in eGFR | +5.6 mL/min/1.73 m² | -2.8 mL/min/1.73 m² | [12] |

| Patients with improved eGFR | 76% | 34% | [12] |

| Patients with deteriorated eGFR | 24% | 66% | [12] |

Experimental Protocols

Assessing the target engagement of an FXR agonist like this compound in renal cells involves a variety of in vitro and in vivo techniques. Below are representative protocols for key experiments.

FXR Competitive Binding Assay

This assay is used to determine the binding affinity of an unlabeled compound (e.g., this compound) to the FXR ligand-binding domain (LBD) by measuring its ability to displace a fluorescently labeled FXR ligand.

Materials:

-

Recombinant human FXR-LBD

-

Fluorescently labeled FXR agonist (e.g., a BODIPY-labeled bile acid analog)

-

Assay buffer (e.g., PBS with 0.01% BSA)

-

Test compound (this compound) and known FXR agonist (positive control)

-

384-well microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a dilution series of the test compound (this compound) and the positive control in assay buffer.

-

In a 384-well plate, add a fixed concentration of the fluorescently labeled FXR agonist to each well.

-

Add the diluted test compound or control to the respective wells.

-

Add a fixed concentration of the recombinant FXR-LBD to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

The decrease in fluorescence polarization is proportional to the displacement of the fluorescent ligand by the test compound.

-

Calculate the IC50 value from the dose-response curve, which can then be used to determine the inhibition constant (Ki).

FXR Reporter Gene Assay in Renal Cells

This cell-based assay measures the ability of a compound to activate FXR and induce the transcription of a reporter gene.

Materials:

-

Human kidney cell line (e.g., HEK293T or HK-2)

-

Expression plasmids for human FXR and RXRα

-

Reporter plasmid containing an FXRE linked to a luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (this compound) and known FXR agonist (e.g., GW4064)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the kidney cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the FXR, RXRα, and FXRE-luciferase plasmids using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing a dilution series of the test compound (this compound) or the positive control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

The increase in luciferase activity is proportional to the activation of FXR by the test compound.

-

Calculate the EC50 value from the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for FXR Target Gene Expression

This technique is used to quantify the changes in the mRNA levels of FXR target genes in renal cells following treatment with this compound.

Materials:

-

Renal cells (e.g., primary human proximal tubule epithelial cells or a kidney cell line)

-

Test compound (this compound)

-

RNA extraction kit

-

Reverse transcription kit for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green)

-

Primers for FXR target genes (SHP, OSTα, OSTβ) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Culture the renal cells and treat them with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Extract total RNA from the cells using an RNA extraction kit[13].

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit[13].

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes[13][14].

-

The qPCR instrument will measure the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the fold change in gene expression in the this compound-treated cells relative to untreated controls, normalized to the housekeeping gene[14].

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and experimental workflows related to this compound's target engagement in renal cells.

Caption: this compound's mechanism of action in renal cells.

Caption: Experimental workflow for an FXR reporter gene assay.

Caption: Logical flow of this compound's anti-fibrotic effects.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound series – ENYO Pharma [enyopharma.com]

- 3. Farnesoid X receptor activation protects against renal fibrosis via modulation of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. The role of the farnesoid X receptor in kidney health and disease: a potential therapeutic target in kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New publication: Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH – ENYO Pharma [enyopharma.com]

- 8. iasp-pain.org [iasp-pain.org]

- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 10. physiciansweekly.com [physiciansweekly.com]

- 11. ENYO Pharma’s this compound meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]

- 12. The critical role of FXR is associated with the regulation of autophagy and apoptosis in the progression of AKI to CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In Vitro Activity of Vonafexor on the Farnesoid X Receptor (FXR): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vonafexor (formerly EYP001) is a potent and highly selective, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR), a crucial nuclear receptor regulating bile acid, lipid, and glucose metabolism. This document provides a comprehensive technical guide on the in vitro activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The data presented herein underscores this compound's robust and selective activation of FXR, supporting its development for metabolic and liver-related diseases.

Quantitative Analysis of this compound's In Vitro FXR Activity

The in vitro potency and selectivity of this compound have been characterized using a variety of biochemical and cell-based assays. The following tables summarize the key quantitative findings, establishing this compound as a potent and highly specific FXR agonist.

Table 1: In Vitro Potency of this compound in FXR Activation

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| TR-FRET Coactivator Recruitment Assay | EC50 | 19 nM | Cell-free | [1] |

Table 2: In Vitro Selectivity Profile of this compound

| Receptor/Target | Activity | Fold Selectivity vs. FXR | Reference |

| TGR5 | No activation | Not Applicable | [1] |

| 20 other human nuclear receptors* | No significant activity | >2000-fold | [1] |

*Including PPARα/δ/γ, LXRα/β, PXR, CAR, PR, ERα/β, TRα/β, RXRα, GR, ERRα/β/γ, RARα/γ, and VDR.[1]

Table 3: In Vitro FXR Target Gene Modulation by this compound in HepaRG Cells

| Target Gene | Effect | Concentration Range | Duration | Reference |

| Bile Salt Export Pump (BSEP) | Upregulation of mRNA | 0.001 – 10 µM | 48 hours | [1] |

| Cytochrome P450 7A1 (CYP7A1) | Downregulation of mRNA | 0.001 – 10 µM | 48 hours | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments cited in this document.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) FXR Coactivator Recruitment Assay

This biochemical assay quantitatively measures the ability of a compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.

Principle: FXR activation by an agonist induces a conformational change in the LBD, promoting the recruitment of coactivator proteins. This assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged FXR-LBD (donor fluorophore) and a fluorescently labeled coactivator peptide (acceptor fluorophore). Upon coactivator recruitment to the FXR-LBD, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that is measured over time.

Workflow:

Materials:

-

GST-tagged FXR Ligand-Binding Domain (LBD)

-

Terbium (Tb)-labeled anti-GST antibody

-

Fluorescently labeled steroid receptor coactivator 1 (SRC1) peptide

-

This compound

-

Assay buffer

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add GST-FXR-LBD, Tb-anti-GST antibody, and the fluorescently labeled SRC1 peptide to the wells of a 384-well plate.

-

Add the this compound dilutions to the appropriate wells.

-

Incubate the plate at room temperature for the specified time to allow for binding equilibrium.

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.

-

The data is normalized and a dose-response curve is generated to calculate the EC50 value.[1]

FXR Target Gene Expression Analysis in HepaRG Cells

This cell-based assay determines the functional consequence of FXR activation by measuring the change in mRNA levels of known FXR target genes.

Principle: Upon activation by this compound, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. The expression levels of key FXR target genes, such as BSEP (an upregulated target) and CYP7A1 (a downregulated target), are quantified using quantitative reverse transcription PCR (qRT-PCR).

Workflow:

Materials:

-

Differentiated HepaRG cells

-

Cell culture medium

-

This compound

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix and primers for BSEP, CYP7A1, and a housekeeping gene

Procedure:

-

Culture and differentiate HepaRG cells according to standard protocols.

-

Treat the differentiated cells with a range of concentrations of this compound (0.001 – 10 µM) for 48 hours.[1]

-

Lyse the cells and extract total RNA using a commercially available kit.

-

Perform reverse transcription to synthesize cDNA from the extracted RNA.

-

Set up qRT-PCR reactions using primers specific for BSEP, CYP7A1, and a reference housekeeping gene.

-

Analyze the qPCR data to determine the relative change in mRNA expression of the target genes in response to this compound treatment.

This compound-FXR Signaling Pathway

This compound, as an FXR agonist, activates a signaling cascade that plays a central role in maintaining metabolic homeostasis. The following diagram illustrates the core signaling pathway initiated by this compound.

Conclusion

The in vitro data for this compound compellingly demonstrate its profile as a potent and highly selective FXR agonist. With an EC50 of 19 nM in a coactivator recruitment assay and high selectivity over other nuclear receptors, this compound efficiently engages the FXR signaling pathway. This is further substantiated by its ability to modulate the expression of FXR target genes, such as BSEP and CYP7A1, in a dose-dependent manner in a relevant hepatic cell line. These findings provide a strong rationale for the ongoing clinical development of this compound as a therapeutic agent for diseases where FXR activation is a key therapeutic strategy.

References

Vonafexor's Impact on Bile Acid Homeostasis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vonafexor (formerly EYP001) is a potent and selective, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor primarily expressed in the liver, intestine, and kidneys, playing a pivotal role in the regulation of bile acid, lipid, and glucose metabolism. As a key regulator of bile acid synthesis and transport, FXR has emerged as a significant therapeutic target for a variety of metabolic and liver diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action and its effects on bile acid homeostasis, supported by quantitative data from clinical trials and detailed experimental methodologies.

Mechanism of Action: FXR Agonism

This compound exerts its effects by binding to and activating FXR. Unlike endogenous bile acids, this compound is a synthetic agonist designed for high selectivity and potency. Upon activation by a ligand such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

One of the most critical functions of FXR in bile acid homeostasis is the negative feedback regulation of bile acid synthesis. This is primarily achieved through two interconnected pathways:

-

Induction of Small Heterodimer Partner (SHP) in the Liver: In hepatocytes, activated FXR directly induces the expression of SHP (encoded by the NR0B2 gene). SHP, in turn, acts as a transcriptional repressor of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.

-

Induction of Fibroblast Growth Factor 19 (FGF19) in the Intestine: In the enterocytes of the ileum, FXR activation leads to a robust induction and secretion of FGF19. FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes. This binding event initiates a signaling cascade that strongly represses the transcription of the CYP7A1 gene, thus reducing bile acid synthesis.

This compound's activation of FXR triggers this enterohepatic signaling axis, leading to a significant reduction in the synthesis of new bile acids.

Quantitative Effects on Bile Acid Homeostasis Biomarkers

The pharmacodynamic effects of this compound on bile acid synthesis have been quantified in clinical trials, most notably the Phase IIa LIVIFY trial in patients with non-alcoholic steatohepatitis (NASH). The key biomarkers assessed are 7α-hydroxy-4-cholesten-3-one (C4), a direct downstream product of CYP7A1 activity and a surrogate marker for the rate of bile acid synthesis, and FGF19, the intestinal hormone that mediates the feedback inhibition of CYP7A1.

Summary of Biomarker Changes in the LIVIFY Phase IIa Trial

| Biomarker | Dosage | Change from Baseline | Reference |

| 7α-hydroxy-4-cholesten-3-one (C4) | 100mg QD & 200mg QD | >90% reduction | |

| Fibroblast Growth Factor 19 (FGF19) | 100mg QD & 200mg QD | 10- to 30-fold increase |

These data demonstrate a potent and dose-dependent engagement of the FXR target by this compound, leading to a profound suppression of bile acid synthesis.

Signaling Pathways and Experimental Workflows

This compound's Regulation of Bile Acid Synthesis

Vonafexor: A Deep Dive into its Modulation of Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vonafexor (formerly EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] Its high selectivity for FXR distinguishes it from other nuclear receptor agonists.[2] Currently under investigation for the treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH), Alport Syndrome, and Chronic Kidney Disease (CKD), this compound has demonstrated promising anti-inflammatory and anti-fibrotic properties in both preclinical and clinical studies.[2][3] This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling networks involved.

Core Mechanism of Action: FXR Agonism

As a potent and selective FXR agonist, this compound's primary mechanism of action is the activation of FXR.[2] This ligand-activated transcription factor is highly expressed in the liver, intestine, and kidneys.[2] Upon activation by this compound, FXR translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. While a specific EC50 value for this compound's FXR agonism is not publicly available, it is characterized as a potent agonist.

Pharmacodynamic Evidence of FXR Activation

Clinical studies have demonstrated clear pharmacodynamic evidence of this compound's engagement with the FXR pathway. Treatment with this compound leads to a significant, dose-dependent increase in the plasma levels of Fibroblast Growth Factor 19 (FGF19), a key downstream target of intestinal FXR activation.[4] Concurrently, this compound treatment results in a marked decrease in the levels of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker of bile acid synthesis, which is negatively regulated by the FXR/FGF19 axis.[4]

Key Cellular Pathways Modulated by this compound

This compound's activation of FXR triggers a cascade of downstream events, influencing multiple cellular pathways implicated in metabolic diseases, inflammation, and fibrosis.

Bile Acid Metabolism and Homeostasis

A primary function of FXR is the tight regulation of bile acid homeostasis. This compound, by activating FXR in the intestine, robustly induces the expression and secretion of FGF19.[4] FGF19 then travels to the liver, where it binds to its receptor, FGFR4, initiating a signaling cascade that suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[5] This negative feedback loop is a central mechanism by which this compound regulates bile acid levels.

Anti-inflammatory Pathways

Chronic inflammation is a key driver in the pathogenesis of MASH and CKD. Preclinical studies have highlighted this compound's significant anti-inflammatory effects.[2] In mouse models of CKD, this compound treatment led to a significant reduction in lymphocyte and macrophage infiltration in the kidneys.[1] The precise molecular mechanisms underlying these effects are likely multifaceted and stem from FXR's ability to antagonize pro-inflammatory signaling pathways, such as NF-κB.

Anti-fibrotic Pathways

Fibrosis, the excessive accumulation of extracellular matrix, is the common final pathway for many chronic diseases. This compound has demonstrated potent anti-fibrotic activity in preclinical models of both liver and kidney disease.[2] In a STAM™ mouse model of MASH, this compound showed a significant positive impact on key MASH parameters, including fibrosis.[2] In mouse models of CKD, this compound not only halted the progression of interstitial fibrosis but also induced its regression.[1] Furthermore, it was shown to reduce the number of activated myofibroblasts, the primary cell type responsible for matrix deposition.[1]

Glucagon-Like Peptide-1 (GLP-1) Secretion

The relationship between FXR activation and GLP-1 secretion is complex and appears to be context-dependent. Some studies suggest that direct FXR activation in intestinal L-cells can inhibit proglucagon transcription and subsequently GLP-1 secretion.[5] Conversely, other research indicates that certain FXR agonists can indirectly stimulate GLP-1 release by altering the bile acid pool and promoting TGR5 signaling, a known stimulator of GLP-1 secretion.[1] The precise effect of this compound on GLP-1 secretion has not been definitively elucidated in the available literature.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical and preclinical studies of this compound.

Table 1: Clinical Efficacy of this compound in MASH (LIVIFY Phase 2a Trial) [6][7][8][9]

| Parameter | This compound 100 mg QD | This compound 200 mg QD | Placebo |

| Absolute Liver Fat Reduction | -6.3% | -5.4% | -2.3% |

| Relative Liver Fat Reduction | 30.5% | 25.3% | 10.6% |

| Patients with >30% Relative LFC Reduction | 50.0% | 39.3% | 12.5% |

| Change in eGFR (mL/min/1.73m²) | Improved | Improved | Deteriorated |

Table 2: Preclinical Effects of this compound [1][2]

| Model | Key Findings |

| STAM™ Mouse Model (MASH) | Significant positive impact on most MASH key parameters. |

| Subtotal Nephrectomy & Col4a3-/- Mouse Models (CKD/Alport Syndrome) | - Stopped progression and induced regression of interstitial fibrosis. - Significantly reduced lymphocyte and macrophage infiltration. - Stopped podocyte loss. - Reduced activated myofibroblasts. - Improved kidney morphology and remodeling. |

Experimental Protocols

Preclinical Models

-

MASH: The STAM™ model involves the induction of diabetes in neonatal mice with streptozotocin, followed by a high-fat diet to induce MASH.[10]

-

CKD/Alport Syndrome:

In these studies, this compound was administered by daily oral gavage.[1] Renal lesions were quantified using image analysis software (ImageJ) on stained kidney sections.[1] Inflammation and myofibroblast activation were assessed by specific staining techniques.[1] Gene expression was analyzed by quantitative RT-PCR and RNA sequencing was performed using Illumina NovaSeq 6000.[1]

Clinical Trials

-

LIVIFY Trial (Phase 2a, MASH): This was a randomized, double-blind, placebo-controlled study.[6] The primary efficacy endpoint was the change in liver fat content as measured by MRI-proton density fat fraction (MRI-PDFF).[6] Secondary endpoints included changes in liver enzymes and corrected T1 (cT1), a marker of liver inflammation and fibrosis.[6]

-

ALPESTRIA-1 Trial (Phase 2, Alport Syndrome): This is an ongoing open-label, single-arm, dose-escalation study.[11] The primary objectives are to assess the safety and tolerability of this compound and its effect on kidney function and renal biomarkers.[11]

Conclusion

This compound represents a promising therapeutic candidate for a range of metabolic, inflammatory, and fibrotic diseases. Its potent and selective activation of FXR initiates a cascade of beneficial downstream effects, including the regulation of bile acid metabolism, and significant anti-inflammatory and anti-fibrotic activities. The quantitative data from both preclinical and clinical studies provide a strong rationale for its continued development. Further research, particularly the elucidation of the complete downstream transcriptome regulated by this compound and its precise effects on GLP-1 secretion, will provide a more comprehensive understanding of its therapeutic potential.

References

- 1. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound series – ENYO Pharma [enyopharma.com]

- 3. ENYO Pharma Announces a €39 Million Series C Financing and FDA Clearance to Advance this compound in a Phase 2 Clinical Trial for Patients With Alport Syndrome - BioSpace [biospace.com]

- 4. enyopharma.com [enyopharma.com]

- 5. Farnesoid X Receptor Inhibits Glucagon-Like Peptide-1 Production by Enteroendocrine L-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. ENYO Pharma’s this compound meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]

- 10. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New publication: Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH – ENYO Pharma [enyopharma.com]

Investigating the Anti-Fibrotic Properties of Vonafexor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the farnesoid X receptor (FXR) currently under investigation for its therapeutic potential in fibrotic diseases.[1][2] As a highly selective FXR agonist, this compound modulates a variety of downstream signaling pathways involved in bile acid metabolism, inflammation, and fibrosis.[1][3] This technical guide provides an in-depth overview of the anti-fibrotic properties of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Mechanism of Action

This compound exerts its anti-fibrotic effects primarily through the activation of FXR, a nuclear receptor highly expressed in the liver, intestine, and kidneys.[1][3] FXR activation plays a crucial role in regulating the expression of genes involved in metabolic and inflammatory pathways that are central to the pathogenesis of fibrosis.

The proposed anti-fibrotic mechanisms of this compound, mediated by FXR activation, include:

-

Inhibition of Hepatic Stellate Cell (HSC) Activation: In the liver, FXR activation is known to suppress the activation of HSCs, the primary cell type responsible for extracellular matrix deposition and scar formation.

-

Modulation of Inflammatory Pathways: this compound has demonstrated anti-inflammatory properties, which are critical in mitigating the chronic inflammation that drives fibrogenesis.[1]

-

Regulation of Bile Acid Homeostasis: By activating FXR, this compound helps to maintain bile acid homeostasis, reducing the accumulation of cytotoxic bile acids that can contribute to liver injury and fibrosis.

-

Improvement in Metabolic Parameters: this compound has been shown to improve metabolic parameters such as insulin sensitivity and lipid metabolism, which are often dysregulated in fibrotic diseases like non-alcoholic steatohepatitis (NASH).[4][5]

Signaling Pathways

The activation of FXR by this compound initiates a cascade of downstream signaling events that collectively contribute to its anti-fibrotic effects. The following diagram illustrates the key signaling pathways involved.

References

- 1. This compound series – ENYO Pharma [enyopharma.com]

- 2. Clinical studies – ENYO Pharma [enyopharma.com]

- 3. Confirmatory biomarker diagnostic studies are not needed when transitioning from NAFLD to MASLD [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enyopharma.com [enyopharma.com]

Vonafexor: A Farnesoid X Receptor Agonist for the Modulation of Inflammatory Responses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vonafexor (EYP001a) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] Emerging evidence from preclinical and clinical studies highlights this compound's potent anti-inflammatory and anti-fibrotic properties, positioning it as a promising therapeutic candidate for a range of inflammatory and metabolic diseases, including Metabolic Dysfunction-Associated Steatohepatitis (MASH) and Chronic Kidney Disease (CKD).[2][3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, a summary of key quantitative data from preclinical and clinical investigations, detailed experimental methodologies, and a visual representation of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: FXR-Mediated Anti-Inflammatory Signaling

This compound exerts its therapeutic effects by selectively activating FXR, a ligand-activated transcription factor highly expressed in the liver, kidney, and gut.[2] FXR activation orchestrates a complex transcriptional network that governs not only metabolic homeostasis but also exerts potent immunomodulatory effects.[5] The anti-inflammatory actions of this compound are believed to be mediated through several key mechanisms:

-

Transrepression of Pro-inflammatory Genes: Activated FXR can interfere with the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This interference can occur through various mechanisms, including the induction of inhibitory proteins that prevent NF-κB's translocation to the nucleus, thereby downregulating the expression of a wide array of pro-inflammatory cytokines and chemokines such as TNF-α and IL-6.[5]

-

Inhibition of Inflammasome Activation: FXR activation has been shown to suppress the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of the potent pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[6] By inhibiting the NLRP3 inflammasome, this compound can mitigate a critical amplification loop in the inflammatory cascade.

-

Promotion of Anti-inflammatory Phenotypes: In immune cells such as macrophages, FXR activation can promote a shift towards an anti-inflammatory M2 phenotype, which is characterized by the production of anti-inflammatory cytokines like IL-10.[5]

The following diagram illustrates the putative signaling pathway for this compound's anti-inflammatory effects.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Summary of Preclinical Efficacy in Models of MASH and CKD

| Preclinical Model | Key Findings | Reference |

| Stelic (STAM™) Mouse Model of MASH | Significant positive impact on key MASH parameters (fibrosis, inflammation, steatosis). | [2] |

| Severe CKD (UUO) Mouse Model | Strong and significant curative effect on kidney biology, morphology, remodeling, renal interstitial fibrosis, and inflammation after 3 weeks of treatment. | [2] |

| Severe Alport Syndrome Mouse Model | Strong improvement in kidney morphology, remodeling, and renal function. | [2] |

Table 2: Key Efficacy Endpoints from the Phase 2a LIVIFY Clinical Trial in Patients with Suspected Fibrotic MASH (12 Weeks of Treatment)

| Endpoint | Placebo | This compound 100 mg QD | This compound 200 mg QD | p-value (vs. Placebo) | Reference |

| Absolute Change in Liver Fat Content (LFC) from Baseline (LS Mean) | -2.3% | -6.3% | -5.4% | p=0.002 (100mg), p=0.012 (200mg) | [1][5] |

| Patients with >30% Relative LFC Reduction | 12.5% | 50.0% | 39.3% | N/A | [1][5] |

| Change in Alanine Aminotransferase (ALT) (U/L) | Decrease | Larger Decrease | Larger Decrease | N/A | [1] |

| Change in Gamma-Glutamyl Transferase (GGT) (U/L) | Decrease | Larger Decrease | Larger Decrease | N/A | [7] |

| Change in Corrected T1 (cT1) - Fibro-inflammatory marker (ms) | Increase | Decrease | Decrease | N/A | [1] |

| Change in Body Weight (kg) | Decrease | Larger Decrease | Larger Decrease | N/A | [1] |

| Change in Creatinine-based eGFR (mL/min/1.73m²) | No Improvement | Improvement | Improvement | N/A | [1] |

Note: Specific mean change values for ALT, GGT, cT1, body weight, and eGFR are not consistently reported across all sources and are therefore described qualitatively.

Experimental Protocols

This section provides detailed methodologies for the key preclinical models and clinical trials cited.

Preclinical Models

This model is designed to mimic the progression of MASH in humans, from steatosis to fibrosis.

-

Animal Strain: C57BL/6J mice.

-

Induction:

-

Neonatal injection of streptozotocin (STZ) at 2 days of age to induce insulin resistance.

-

From 4 weeks of age, mice are fed a high-fat diet to induce steatosis.

-

-

Disease Progression: Mice typically develop steatohepatitis with inflammation and ballooning by 8 weeks and progressive fibrosis by 12 weeks.

-

This compound Administration: Oral gavage, with treatment initiated at a specific stage of disease progression (e.g., after the onset of steatohepatitis).

-

Key Endpoints:

-

Histopathological analysis of liver tissue for NAFLD Activity Score (NAS) and fibrosis staging.

-

Measurement of serum ALT and AST levels.

-

Gene expression analysis of inflammatory and fibrotic markers in liver tissue.

-

The following diagram illustrates a representative experimental workflow for the STAM™ model.

The UUO model is a well-established method for inducing renal fibrosis and inflammation.

-

Animal Strain: C57BL/6 mice.

-

Procedure:

-

Mice are anesthetized.

-

A flank incision is made to expose the left kidney and ureter.

-

The left ureter is completely ligated at two points using surgical silk.

-

The incision is closed.

-

-

Disease Progression: The obstruction leads to rapid development of tubular injury, interstitial inflammation, and fibrosis in the obstructed kidney over a period of 7 to 14 days.

-

This compound Administration: Typically administered daily via oral gavage or intraperitoneal injection, starting from the day of surgery.

-

Key Endpoints:

-

Histopathological analysis of kidney tissue for tubular injury, interstitial fibrosis (e.g., Masson's trichrome staining), and inflammatory cell infiltration (e.g., F4/80 staining for macrophages).

-

Measurement of blood urea nitrogen (BUN) and serum creatinine to assess renal function.

-

Gene and protein expression analysis of fibrotic (e.g., collagen I, α-SMA) and inflammatory (e.g., TNF-α, IL-6) markers in kidney tissue.

-

The following diagram illustrates a representative experimental workflow for the UUO model.

Clinical Trial: LIVIFY (Phase 2a)

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Patients with suspected fibrotic MASH (fibrosis stage F2 or F3).

-

Intervention:

-

Part A (Safety run-in): Placebo, this compound 100 mg BID, 200 mg QD, or 400 mg QD.

-

Part B: Placebo, this compound 100 mg QD, or this compound 200 mg QD.

-

-

Treatment Duration: 12 weeks.

-

Primary Efficacy Endpoint: Reduction in liver fat content (LFC) as measured by MRI-Proton Density Fat Fraction (MRI-PDFF).

-

Secondary Efficacy Endpoints:

-

Reduction in corrected T1 (cT1) as a fibro-inflammatory biomarker.

-

Changes in liver enzymes (ALT, AST, GGT).

-

Changes in metabolic parameters (e.g., body weight, lipid profile).

-

Assessment of renal function (e.g., eGFR).

-

Safety and tolerability.

-

Conclusion

This compound, through its targeted activation of the farnesoid X receptor, demonstrates significant potential in the regulation of inflammatory responses. Preclinical studies have consistently shown its efficacy in reducing inflammation and fibrosis in robust models of MASH and CKD. These findings are further substantiated by the Phase 2a LIVIFY trial, which not only met its primary endpoint of reducing liver fat but also showed positive effects on markers of liver injury, fibrosis, and renal function. The multifaceted mechanism of action, involving the suppression of pro-inflammatory signaling pathways like NF-κB and the NLRP3 inflammasome, underscores its therapeutic potential. Further investigation in larger, long-term clinical trials is warranted to fully elucidate the clinical benefits of this compound in managing a spectrum of inflammatory and metabolic diseases.

References

- 1. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound series – ENYO Pharma [enyopharma.com]

- 3. researchgate.net [researchgate.net]

- 4. New publication: Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH – ENYO Pharma [enyopharma.com]

- 5. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental animals and design of the UUO mouse model [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

The Preclinical Pharmacodynamics of Vonafexor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vonafexor (formerly EYP001) is a novel, orally bioavailable, non-steroidal, selective agonist of the Farnesoid X Receptor (FXR) currently under development for the treatment of fibro-inflammatory diseases, primarily targeting metabolic and kidney disorders. As a key regulator of bile acid, lipid, and glucose homeostasis, as well as inflammatory and fibrotic pathways, FXR has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key findings in various animal models and detailing the experimental protocols utilized in these studies.

Core Mechanism of Action: Potent and Selective FXR Agonism

This compound is a synthetic, non-bile acid FXR agonist.[1] Its mechanism of action centers on the potent and selective activation of FXR, a nuclear receptor highly expressed in the liver, intestine, and kidneys.[1] Upon binding, this compound induces a conformational change in the FXR protein, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene expression. This modulation of gene transcription underlies its therapeutic effects on metabolism, inflammation, and fibrosis.[1] Notably, this compound is reported to have a high selectivity for FXR over other nuclear receptors and does not exhibit activity on the TGR5 bile acid receptor, potentially offering a distinct pharmacological profile.[1]

FXR Signaling Pathway

Caption: this compound activates the FXR signaling pathway.

Preclinical Pharmacodynamic Profile

This compound has been evaluated in several preclinical models of chronic kidney disease and non-alcoholic steatohepatitis (NASH), demonstrating promising anti-fibrotic and anti-inflammatory effects.

In Vitro FXR Activation

While specific quantitative data such as EC50 values for this compound's activation of FXR and its downstream targets like Small Heterodimer Partner (SHP) are not publicly available in detail, it is characterized as a potent and highly selective FXR agonist.[1]

Table 1: In Vitro Activity of this compound

| Assay Type | Target | Metric | Result | Reference |

| Receptor Activation | Farnesoid X Receptor (FXR) | Potency (EC50) | Data Not Available | [1] |

| Receptor Selectivity | Other Nuclear Receptors | Activity | High Selectivity for FXR | [1] |

| Receptor Activity | TGR5 | Activity | No Activity | [1] |

| Target Gene Induction | Small Heterodimer Partner (SHP) | mRNA Expression | Data Not Available | - |

Preclinical Efficacy in Disease Models

This compound has demonstrated significant therapeutic effects in preclinical models of both genetic and acquired chronic kidney disease.

Table 2: Efficacy of this compound in Preclinical Models of Kidney Disease

| Model | Key Pathological Features | Treatment Regimen | Key Efficacy Endpoints | Results | Reference |

| Alport Syndrome | Progressive glomerulonephritis, proteinuria, renal fibrosis | Not specified | Kidney morphology and remodeling, renal function | "Strongly improving" effects observed. Quantitative data not available. | [1] |

| (Col4a3-/- mouse) | |||||

| Chronic Kidney Disease | Glomerulosclerosis, tubular dilation, interstitial fibrosis, inflammation | Daily oral gavage for 3 weeks | Kidney morphology, interstitial fibrosis, inflammation | "Strong and significant curative effect." Outperformed comparator agents (Ocaliva, Nidufexor, Losartan). Quantitative data not available. | [1] |

| (Subtotal Nephrectomy mouse) |

In a preclinical model of NASH, this compound showed a positive impact on key parameters of the disease.

Table 3: Efficacy of this compound in a Preclinical Model of NASH

| Model | Key Pathological Features | Treatment Regimen | Key Efficacy Endpoints | Results | Reference |

| STAM™ Model | Steatohepatitis, fibrosis | Not specified | MASH key parameters (e.g., NAFLD Activity Score, fibrosis stage) | "Significant positive impact." | [1] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on available information, the following methodologies are inferred.

Alport Syndrome Mouse Model Study

-

Animal Model: Col4a3 knockout (Col4a3-/-) mice, a well-established model for autosomal recessive Alport syndrome. These mice develop progressive kidney disease characterized by hematuria, proteinuria, and glomerulosclerosis, leading to end-stage renal disease.

-

Treatment Administration: The route and dose of this compound administration have not been publicly disclosed.

-

Efficacy Assessment:

-

Renal Function: Likely assessed through the measurement of blood urea nitrogen (BUN) and serum creatinine levels, as well as urinary albumin-to-creatinine ratio (UACR).

-